molecular formula C14H17BO5 B12963259 2-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid

2-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid

Cat. No.: B12963259
M. Wt: 276.09 g/mol
InChI Key: AYCJRQYKEWWYCX-UHFFFAOYSA-N
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Description

2-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid is a chemical compound with the molecular formula C14H19BO5. This compound is notable for its inclusion of a boronic ester group, which is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid typically involves the reaction of 4-bromoacetophenone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Secondary alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid primarily involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The boronic ester group reacts with halides in the presence of a palladium catalyst to form biaryl compounds. This reaction is facilitated by the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar in structure but lacks the ketone group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anisole: Contains a methoxy group instead of a ketone group.

    tert-Butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidine]-1’-carboxylate: A more complex structure with additional functional groups.

Uniqueness

2-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid is unique due to its combination of a boronic ester and a ketone group, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

Molecular Formula

C14H17BO5

Molecular Weight

276.09 g/mol

IUPAC Name

2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid

InChI

InChI=1S/C14H17BO5/c1-13(2)14(3,4)20-15(19-13)10-7-5-9(6-8-10)11(16)12(17)18/h5-8H,1-4H3,(H,17,18)

InChI Key

AYCJRQYKEWWYCX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C(=O)O

Origin of Product

United States

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